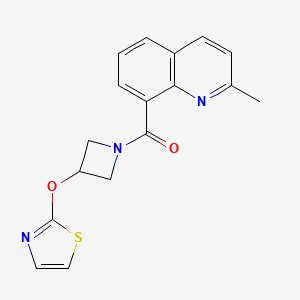

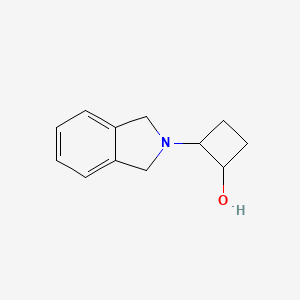

4-羟基-2-氧代-1-丙基-2,5-二氢-1H-吡咯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in organic chemistry . An efficient method for the synthesis of a new highly substituted pyrrolidinone derivative has been developed via a three-component one-pot reaction . The newly designed 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides were synthesized using N-tritylated acrylamide as a starting material .Molecular Structure Analysis

The structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, has been confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product was obtained from single crystal X-ray analysis .Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .作用机制

The mechanism of action of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The inhibition of these enzymes and receptors may contribute to the anti-inflammatory and anti-tumor properties of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.

Biochemical and Physiological Effects:

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be due to the inhibition of specific enzymes and receptors by 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.

实验室实验的优点和局限性

One advantage of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is its unique structure, which allows it to interact with specific targets in the body. This makes it a promising candidate for drug development. Another advantage of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is its relatively low toxicity, which makes it suitable for use in animal studies. One limitation of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is its complex synthesis method, which requires careful control of reaction conditions. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

未来方向

There are several future directions for the study of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile. One direction is the optimization of its synthesis method to improve yield and purity of the final product. Another direction is the elucidation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Additional future directions include the study of its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Overall, the study of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has the potential to lead to the development of novel therapeutic agents with unique properties and mechanisms of action.

合成方法

The synthesis of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves the reaction of 1,3-dicarbonyl compounds with cyanoacetamide in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrrole ring. The final step involves the introduction of a hydroxyl group at the 4-position of the pyrrole ring. The synthesis of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.

科学研究应用

药物化学与药物研发

吡咯烷酮骨架因其药理学潜力而备受关注。研究人员已探索其在药物发现中的应用,特别是在以下领域:

- HIV-1 整合酶抑制剂: 吡咯烷酮衍生物已被研究为潜在的 HIV-1 整合酶抑制剂,整合酶是病毒复制中的关键酶 .

- 抗菌剂: 一些吡咯烷酮化合物表现出抗菌特性,使其成为对抗细菌感染的有效物质 .

- 抗炎和抗癌活性: 2-吡咯烷酮骨架在调节炎症和抑制癌细胞生长方面显示出希望 .

配位化学与降血糖剂

该化合物与锌(II)离子的配位导致了一些有趣的发现:

- 锌配合物: 基于吡咯-3-甲酰胺衍生物的新的 N2O2 型配位锌(II)配合物已合成。 这些配合物表现出比 ZnSO4 更高的体外胰岛素模拟活性,表明它们具有作为降血糖剂的潜力 .

材料科学与晶体学

该化合物的单晶 X 射线分析为其分子结构和分子间相互作用提供了宝贵的见解 . 了解这些相互作用对于材料设计和晶体工程至关重要。

生物学评价与构效关系

研究人员已探索相关吡咯烷酮衍生物的生物活性。研究构效关系 (SAR) 可以指导进一步的优化:

属性

IUPAC Name |

3-hydroxy-5-oxo-1-propyl-2H-pyrrole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-10-5-7(11)6(4-9)8(10)12/h11H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVOBZIGXUZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)

![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)

![N-[(2,3-Difluorophenyl)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2448973.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)

![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)

![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)